2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclopentylacetamide
Description
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S2/c17-11-5-7-14(8-6-11)25(22,23)20-16-19-13(10-24-16)9-15(21)18-12-3-1-2-4-12/h5-8,10,12H,1-4,9H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZBVVQOVZONHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biochemical targets in the body, leading to their diverse biological activities. The specific interactions would depend on the exact structure of the derivative and the target it interacts with.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could be affected. These could include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth, among others.
Biological Activity
The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclopentylacetamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H18ClN3O2S
- Molecular Weight : 341.84 g/mol
This compound features a thiazole ring, a sulfonamide group, and a cyclopentylacetamide moiety, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, chloroacetamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the 4-chlorophenyl group enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Chloroacetamide A | Staphylococcus aureus | 8 µg/mL |
| Chloroacetamide B | E. coli | 16 µg/mL |
| This compound | TBD (To Be Determined) | TBD |
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been extensively studied. Compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines. For example, studies on sulfonamide derivatives indicated that electron-withdrawing groups like chlorine enhance cytotoxic effects on cancer cells .
Case Study: Anticancer Efficacy
In a recent study, sulfonamide derivatives were evaluated for their cytotoxic effects on human cancer cell lines including HeLa (cervical carcinoma) and A549 (lung adenocarcinoma). The results demonstrated that compounds with halogenated phenyl groups exhibited improved anticancer activity compared to their non-halogenated counterparts.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | A549 | 20 |
| This compound | TBD |
The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase and other enzymes critical for tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of new compounds. The presence of specific substituents on the phenyl ring plays a significant role in determining the potency and selectivity of these compounds against target pathogens or cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Core Heterocycle: The target compound’s thiazole core differs from the triazole in ’s compounds .
- Sulfonamido vs. Sulfonyl : The target’s sulfonamido group (N–SO₂–) enables hydrogen bonding, whereas sulfonyl groups (SO₂) in and lack this capability, impacting solubility and target affinity .
- Acetamide Substituents: The cyclopentyl group in the target compound increases steric bulk compared to the morpholino group in ’s analogue, which may enhance membrane permeability but reduce solubility .
Key Insights :
- IR Spectroscopy : The absence of C=O peaks in ’s triazoles contrasts with the target compound’s acetamide C=O stretch (~1680 cm⁻¹). The target’s sulfonamido N–H stretch (~3300 cm⁻¹) aligns with ’s triazole-thiones .
- Synthetic Routes : and emphasize cyclization and acetylation steps , which are likely applicable to the target’s synthesis. The cyclopentyl group may require specialized coupling agents (e.g., carbodiimides) for acetamide formation.
Electronic and Pharmacological Implications
Q & A
Q. Q1. What are the key synthetic strategies and optimization parameters for preparing 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclopentylacetamide?
Answer: The synthesis involves multi-step reactions:
Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux conditions (e.g., ethanol, 80°C).
Sulfonamide Introduction : Reaction of the thiazole intermediate with 4-chlorobenzenesulfonyl chloride in dichloromethane using triethylamine as a base to neutralize HCl byproducts .
Acylation : Coupling the sulfonamide-thiazole intermediate with cyclopentylamine via EDC/HOBt-mediated amide bond formation in DMF at 0–25°C .
Optimization Parameters :
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency for acylation.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonamide formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. Q2. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirming its purity?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., thiazole protons at δ 7.2–7.5 ppm, cyclopentyl CH at δ 1.5–2.0 ppm) .
- X-ray Crystallography : Resolves dihedral angles between the thiazole and chlorophenyl groups, critical for assessing conformational stability .
- Mass Spectrometry : HRMS (High-Resolution MS) validates the molecular formula (e.g., [M+H] at m/z 454.08) .
- HPLC : Purity >98% confirmed using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the compound’s biological activity, particularly its enzyme inhibition potential?
Answer:
- Sulfonamide Interactions : The 4-chlorophenylsulfonamide group forms hydrogen bonds with catalytic residues (e.g., Tyr, Lys) in enzyme active sites, disrupting substrate binding .
- Thiazole Hydrophobicity : The thiazole ring enhances lipophilicity, promoting penetration into hydrophobic enzyme pockets (e.g., COX-2 or bacterial dihydrofolate reductase) .
- Cyclopentyl Group : The N-cyclopentyl moiety stabilizes binding via van der Waals interactions with nonpolar enzyme regions .
Experimental Validation : - Enzyme Assays : IC values determined via spectrophotometric monitoring of substrate conversion (e.g., NADH oxidation at 340 nm) .
- Molecular Docking : Simulations (AutoDock Vina) predict binding poses with RMSD <2.0 Å compared to crystallographic data .
Q. Q4. How can researchers resolve contradictions in reported bioactivity data across studies?
Answer: Common contradictions arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains (Gram-positive vs. Gram-negative).
- Solubility Issues : DMSO concentrations >1% may artifactually inhibit cellular growth .
Methodological Solutions :
Dose-Response Curves : Validate activity across a broad concentration range (0.1–100 µM).
Structural Analogs : Compare activity of derivatives (e.g., replacing cyclopentyl with phenyl groups) to isolate pharmacophores .
Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., % inhibition at 10 µM) .
Q. Q5. What computational and experimental approaches are recommended for studying structure-activity relationships (SAR)?
Answer:
- SAR Workflow :
- Analog Synthesis : Modify substituents (e.g., sulfonamide halogens, thiazole substituents).
- In Vitro Testing : Measure IC against target enzymes (e.g., COX-2, DHFR).
- QSAR Modeling : Use ML algorithms (Random Forest, SVM) to correlate structural descriptors (logP, polar surface area) with activity .
- Key Findings :
- Electron-withdrawing groups (e.g., Cl on phenyl) enhance enzyme affinity by 2–3-fold .
- Bulky N-substituents (e.g., cyclopentyl vs. methyl) improve selectivity for bacterial over mammalian enzymes .
Q. Q6. How can researchers integrate crystallographic data with biochemical assays to refine the compound’s mechanism?
Answer:
- X-ray Co-crystallization : Resolve ligand-enzyme complexes (e.g., with COX-2) to identify critical binding interactions .
- Mutagenesis Studies : Replace key residues (e.g., Tyr355Ala in COX-2) to test hydrogen bonding contributions .
- Kinetic Analysis : Measure and shifts to distinguish competitive vs. noncompetitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
